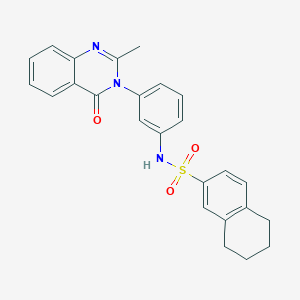

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . It also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinazolinone core, followed by various functional group transformations to introduce the phenyl, tetrahydronaphthalene, and sulfonamide moieties. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone core would likely contribute to the rigidity of the molecule, while the phenyl and tetrahydronaphthalene moieties could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis

As for the chemical reactions, it’s challenging to predict without specific context. The reactivity of this compound would depend on various factors, including the specific conditions and reagents used in the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could enhance its water solubility, while the multiple ring structures could increase its lipophilicity .科学的研究の応用

Antioxidant Properties

Quinazolinone derivatives have been studied for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of a 4-oxo group and the potential for various substitutions make these compounds effective free radical scavengers .

NMDA Receptor Antagonism

Compounds with a quinazolinone core have been characterized as potential NMDA receptor antagonists. This application is significant in neurological research, particularly for conditions like epilepsy and neurodegenerative diseases .

Antimicrobial Activity

The structural complexity of quinazolinones allows for antimicrobial activity against a range of pathogens. Research has shown that these compounds can be more effective against Gram-positive bacteria, making them valuable in the development of new antibiotics .

Anticancer Activity

Quinazolinone derivatives have been synthesized and tested for their antitumor properties. Some derivatives have shown potent inhibitory activity against cancer cell lines, such as breast cancer cells, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

The quinazolinone scaffold is versatile and can be modified to target various enzymes. This is particularly useful in designing inhibitors for enzymes that are therapeutic targets in diseases like hypertension and diabetes .

Nanoparticle Synthesis

Quinazolinone derivatives have been utilized in the synthesis of nanoparticles. These nanoparticles have applications in drug delivery, imaging, and as catalysts in chemical reactions due to their controlled size and surface properties .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3S/c1-17-26-24-12-5-4-11-23(24)25(29)28(17)21-10-6-9-20(16-21)27-32(30,31)22-14-13-18-7-2-3-8-19(18)15-22/h4-6,9-16,27H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYWSQOOYALKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2920534.png)

![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)

![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)